molecular formula C21H15NO2 B089793 3-Hydroxy-N-2-naphthyl-2-naphthamide CAS No. 135-64-8

3-Hydroxy-N-2-naphthyl-2-naphthamide

Cat. No. B089793
CAS RN: 135-64-8
M. Wt: 313.3 g/mol
InChI Key: PMYDPQQPEAYXKD-UHFFFAOYSA-N
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Description

"3-Hydroxy-N-2-naphthyl-2-naphthamide" is a compound of interest in the field of organic chemistry, particularly in the synthesis of dyes, pigments, and as a potential precursor for various organic reactions. Its relevance spans across different applications due to its unique structural properties and reactivity.

Synthesis Analysis

The synthesis of bis-arylides of 3-hydroxy-2-naphthoic acid, closely related to "3-Hydroxy-N-2-naphthyl-2-naphthamide," involves the reaction of 3-hydroxy-2-naphthoic acid with 1,4-phenylenediamine derivatives in the presence of phosphorus trichloride, demonstrating the compound's reactive versatility and potential for derivative synthesis (Boruszczak & Kraska, 1998).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing insights into the compound's stability and reactivity. For instance, the ring cleavage product of a related compound, 1-hydroxy-2-naphthoate, was analyzed, providing valuable information on the compound's structural dynamics and potential reactions (Adachi et al., 1999).

Chemical Reactions and Properties

"3-Hydroxy-N-2-naphthyl-2-naphthamide" participates in various chemical reactions, illustrating its functional diversity. A study highlighted its use as a catalyst in the synthesis of 1-amidoalkyl-2-naphthols and isoxazol-5(4H)-ones, showcasing its catalytic capabilities and the range of products derivable from its reactions (Kiyani et al., 2015).

Scientific Research Applications

Photochemical Reactivity and Generation of Intermediates One area of research involving compounds closely related to 3-Hydroxy-N-2-naphthyl-2-naphthamide focuses on their photochemical properties. Studies have shown that certain naphthols, under irradiation, undergo efficient dehydration to form naphthoquinone methides, which are key intermediates in organic synthesis. These methides exhibit rapid reactions with nucleophiles, suggesting potential applications in creating complex organic structures through photochemical pathways (Arumugam & Popik, 2009).

Catalytic and Synthetic Applications Research into derivatives of 3-Hydroxy-2-naphthoic acid, a compound structurally similar to 3-Hydroxy-N-2-naphthyl-2-naphthamide, highlights its utility as a coupling agent in synthetic chemistry. These agents have been prepared under optimized conditions, revealing their potential in synthesizing materials with specific photochemical properties, indicating a broad range of applications in material science and organic synthesis (Gu Libin, 2015).

Enantioselective Synthesis Enantioselective copper-catalyzed reactions involving β-naphthols to produce high yields of chiral products under mild conditions point towards the significance of these compounds in asymmetric synthesis. This research opens avenues for developing pharmaceuticals and agrochemicals with high enantiomeric purity (Wang et al., 2019).

Development of Fluorescent Chemosensors A notable application is in the development of fluorescent chemosensors. Derivatives of 3-Hydroxy-N-2-naphthyl-2-naphthamide have been employed as chemosensors for the selective detection of metal ions such as aluminum, showcasing their potential in environmental monitoring and biochemical assays (Sun et al., 2018).

Supramolecular Chemistry and Molecular Recognition Furthermore, 2-Hydroxy-1-naphthaldehyde, a related compound, serves as a foundational unit in constructing fluorescent chemosensors, demonstrating the utility of these naphthyl-based compounds in supramolecular chemistry for detecting a wide array of ions. This versatility is pivotal for sensing applications ranging from environmental pollutants to biological markers (Das & Goswami, 2017).

properties

IUPAC Name

3-hydroxy-N-naphthalen-2-ylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H15NO2/c23-20-13-17-8-4-3-7-16(17)12-19(20)21(24)22-18-10-9-14-5-1-2-6-15(14)11-18/h1-13,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYDPQQPEAYXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=CC=CC=C4C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059655
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl-
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Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Hydroxy-N-2-naphthyl-2-naphthamide

CAS RN

135-64-8
Record name 3-Hydroxy-N-2-naphthalenyl-2-naphthalenecarboxamide
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